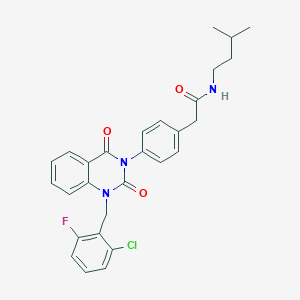
2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a quinazolinone ring, a phenyl ring, and an isopentylacetamide group. The presence of these functional groups suggests that this compound could have interesting biological activities.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the quinazolinone ring, the attachment of the phenyl ring, and the addition of the isopentylacetamide group. The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone ring and the phenyl ring suggests that this compound could have interesting electronic properties.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the quinazolinone ring might undergo reactions with nucleophiles or electrophiles, and the isopentylacetamide group could be involved in reactions with acids or bases.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals.Wissenschaftliche Forschungsanwendungen
- 4-(2-Chloro-6-fluorobenzyl)- : This compound has a CAS Number: 387352-96-7 and a Molecular Weight: 238.69 . The specific applications and experimental procedures were not mentioned in the source .
- 4-(2-CHLORO-6-FLUOROBENZYL)-4H-1,2,4-TRIAZOLE-3-CARBONITRILE : This compound has a CAS Number: 923133-05-5 and a Molecular Weight: 236.638 . The specific applications and experimental procedures were not mentioned in the source .
- 2-Chloro-6-fluorobenzyl alcohol : This compound has a CAS Number: 56456-50-9 . The specific applications and experimental procedures were not mentioned in the source .
- 4- (2-CHLORO-6-FLUOROBENZYL)-4H-1,2,4-TRIAZOLE-3-CARBONITRILE : This compound has a CAS Number: 923133-05-5 and a Molecular Weight: 236.638 . The specific applications and experimental procedures were not mentioned in the source .
- 2-Chloro-6-fluorobenzyl chloride : This compound has a CAS Number: 55117-15-2 and a Molecular Weight: 179.02 . It was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It was also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .
- 4- (2-CHLORO-6-FLUOROBENZYL)-4H-1,2,4-TRIAZOLE-3-CARBONITRILE : This compound has a CAS Number: 923133-05-5 and a Molecular Weight: 236.638 . The specific applications and experimental procedures were not mentioned in the source .
- 2-Chloro-6-fluorobenzyl chloride : This compound has a CAS Number: 55117-15-2 and a Molecular Weight: 179.02 . It was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It was also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or toxic, it could pose a risk to health and safety.
Zukünftige Richtungen
The future directions for research on this compound could include studying its biological activities, developing methods for its synthesis, and investigating its physical and chemical properties.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more detailed and accurate analysis, more specific information about this compound would be needed. If this compound is new or not widely studied, it may be necessary to conduct experimental studies to determine its properties and activities.
Eigenschaften
IUPAC Name |
2-[4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClFN3O3/c1-18(2)14-15-31-26(34)16-19-10-12-20(13-11-19)33-27(35)21-6-3-4-9-25(21)32(28(33)36)17-22-23(29)7-5-8-24(22)30/h3-13,18H,14-17H2,1-2H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNJOFYSPNWCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)

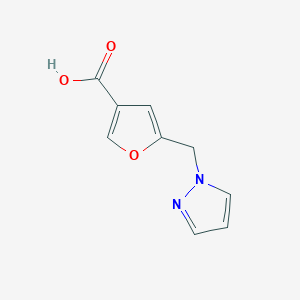
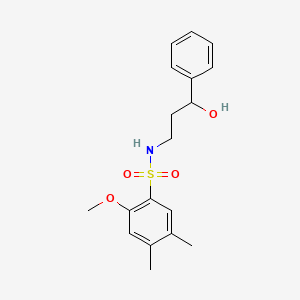
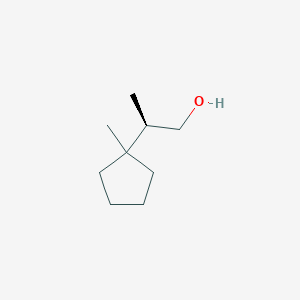
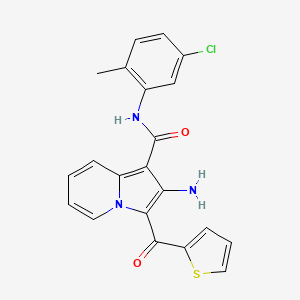

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
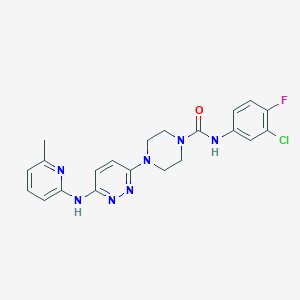
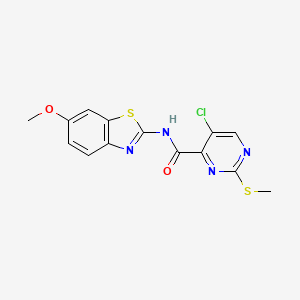
![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)
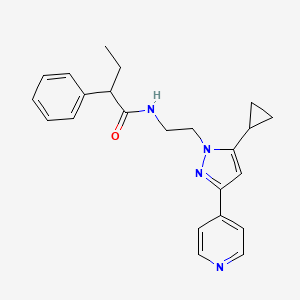
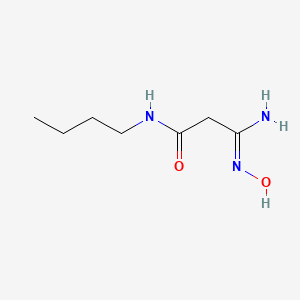
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)